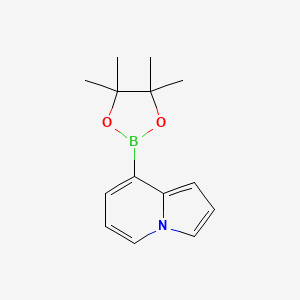
2,6-Dichloro-3-methylisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methylisonicotinaldehyde typically involves the chlorination of 3-methylisonicotinaldehyde. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The reaction is usually performed in the presence of a catalyst, such as phosphorus pentachloride, and under specific temperature conditions to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is followed by purification steps, including distillation and recrystallization, to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,6-Dichloro-3-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dichloro-3-methylisonicotinic acid.
Reduction: 2,6-Dichloro-3-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Dichloro-3-methylisonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-3-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,6-Dichlorobenzaldehyde
- 3-Methylisonicotinaldehyde
- 2,6-Dichloroisonicotinaldehyde
Uniqueness
2,6-Dichloro-3-methylisonicotinaldehyde is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
2,6-dichloro-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2-3H,1H3 |
InChI 键 |
LNAJDGPUVUBSON-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
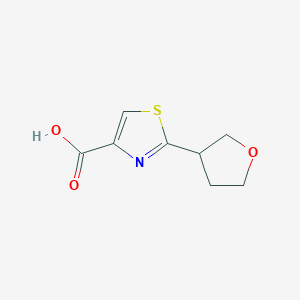

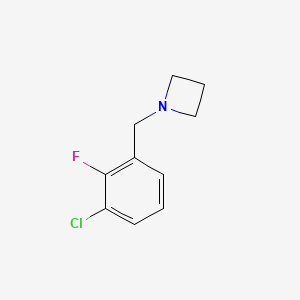
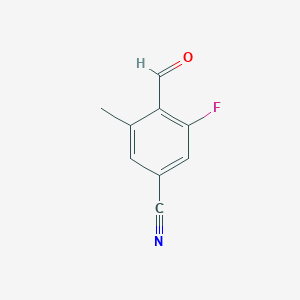
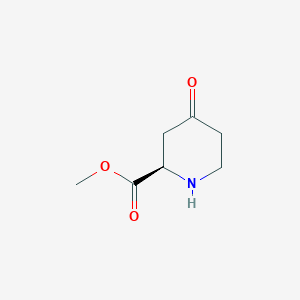
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)
